2,3-dihydro-1H-indole-2-sulfonic acid
Description
The Indoline (B122111) and Indole (B1671886) Chemical Space
The core of the molecule is indoline, the saturated analog of indole. wikipedia.org Indole itself is a privileged scaffold in medicinal chemistry and natural products, forming the backbone of the amino acid tryptophan, the neurotransmitter serotonin, and numerous pharmaceuticals. researchgate.netwikipedia.org The indoline structure, a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is found in a variety of natural alkaloids and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antioxidant properties. ekb.egresearchgate.netresearchgate.net
Unlike the planar, aromatic indole, indoline possesses a non-aromatic, saturated five-membered ring, which imparts a three-dimensional character to the molecule. This structural feature is often sought after in drug design to improve binding interactions with biological targets. The conversion of indoles into indolines is a key synthetic strategy, and the indoline scaffold serves as a versatile building block in organic synthesis. researchgate.netacs.org
| Property | Indole | Indoline |
|---|---|---|
| Chemical Formula | C₈H₇N | C₈H₉N |
| Molar Mass | 117.15 g/mol | 119.16 g/mol |
| Structure | Aromatic, planar bicyclic | Bicyclic with a saturated 5-membered ring |
| Key Reactivity | Electrophilic substitution, primarily at the C3 position. wikipedia.org | Behaves as a substituted aniline (B41778); electrophilic substitution on the benzene ring. mdma.ch |
| Significance | Core of tryptophan, serotonin; widely used pharmacophore. researchgate.net | Found in alkaloids; used as a synthetic building block and chiral support. ekb.egresearchgate.net |
Historical and Contemporary Perspectives on Sulfonic Acid Moieties in Heterocyclic Chemistry
The sulfonic acid group (–SO₃H) is a strongly acidic, highly polar functional group that has long been a workhorse in chemical science. britannica.com Its incorporation into organic molecules, including heterocycles, can dramatically alter their physical and chemical properties.
Historically, sulfonation has been a primary method for introducing water solubility into large, organic, and often hydrophobic molecules, a critical feature for many industrial dyes and pharmaceutical agents. britannica.com The reaction of indole with sodium bisulfite to produce sodium indoline-2-sulfonate, for instance, has been known for decades and is used as a strategic step in the synthesis of 5-substituted indoles. mdma.ch This reaction temporarily disrupts the indole's aromaticity to install the sulfonic acid group at the 2-position, which then directs subsequent reactions before being removed to regenerate the indole ring. mdma.ch
In a contemporary context, sulfonic acids and their derivatives (sulfonamides, sulfonates) are recognized for their diverse roles:
Catalysts: Strong acidity makes them effective catalysts in organic synthesis. wikipedia.org
Pharmaceuticals: The sulfonamide group (–SO₂NH₂) is a key component in a vast array of drugs, including antibiotics, diuretics, and antiviral agents. nih.govnih.gov
Directing Groups: Their electronic properties can be harnessed to direct the course of chemical reactions on the heterocyclic ring.
The attachment of a sulfonic acid group to a heterocyclic core like pyridine, for example, creates versatile intermediates for agrochemicals and functional materials. nbinno.com
| Heterocyclic Sulfonic Acid/Derivative | Significance/Application |
|---|---|
| Sodium Indoline-2-sulfonate | Key intermediate for the synthesis of 5-substituted indoles. mdma.ch |
| Pyridine-3-sulfonic acid | Intermediate for pharmaceuticals (e.g., Vonoprazan) and fine chemicals. nbinno.com |
| 1,3,4-Thiadiazole-2,5-disulfonamide (Acetazolamide) | A carbonic anhydrase inhibitor used as a diuretic and for treating glaucoma. nih.gov |
| Polymeric Sulfonic Acids (e.g., Nafion) | Fluorinated polymer with sulfonic acid groups, used as a proton-exchange membrane in fuel cells. wikipedia.org |
Rationale for Dedicated Research on 2,3-Dihydro-1H-indole-2-sulfonic Acid and its Derivatives
While direct and extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed from the known properties of its constituent parts. The compound exists as a stable entity, with its structure and properties cataloged in chemical databases. nih.gov
The key motivations for dedicated research include:
Novel Pharmaceutical Scaffolds: The combination of the biologically relevant indoline core with a highly polar, strongly acidic sulfonic acid group at a stereogenic center (the C2 position) creates a unique chemical entity. Derivatives, such as the corresponding sulfonamides or sulfonate esters, could exhibit novel biological activities. The indoline portion provides a three-dimensional structure for potential enzyme or receptor binding, while the sulfonic acid moiety could enhance water solubility or act as a key pharmacophoric element.
Chiral Ligands and Catalysis: The C2 position of the indoline ring is a chiral center. Enantiomerically pure forms of this compound or its derivatives could serve as novel chiral ligands for asymmetric catalysis, an area of intense research in organic synthesis.
Advanced Intermediates: The reactivity of this bifunctional molecule—containing both a secondary aniline and a sulfonic acid—could be exploited for the synthesis of more complex heterocyclic systems. For example, the sodium salt of the N-acetylated version, sodium 1-acetylindoline-2-sulfonate, is a known stable intermediate, highlighting the accessibility of derivatization. mdma.chchemicalbook.com
In essence, this compound stands as an underexplored platform molecule. The rich chemical traditions of both indoline chemistry and organosulfur chemistry provide a solid foundation for anticipating its potential as a source of new catalysts, functional materials, and biologically active agents.
Structure
3D Structure
Properties
CAS No. |
376646-59-2 |
|---|---|
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-2-sulfonic acid |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8/h1-4,8-9H,5H2,(H,10,11,12) |
InChI Key |
YKHUYGXDWCLYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Indole 2 Sulfonic Acid and Its Congeners
Direct Synthesis Approaches to 2,3-Dihydro-1H-indole-2-sulfonic Acid
A notable direct synthetic route to this compound involves the reaction of indole (B1671886) with sodium bisulfite. In a key variation of the "Indole-Indoline-Indole" synthetic sequence, indole is treated with an aqueous ethanolic solution of sodium bisulfite to yield sodium indoline-2-sulfonate. mdma.ch This reaction proceeds by the addition of the bisulfite across the 2,3-double bond of the indole ring.
The process involves dissolving indole in ethanol (B145695) and slowly adding it to a solution of sodium bisulfite in water. The mixture is stirred at room temperature for an extended period, during which it undergoes several color changes, eventually forming a thick slurry. The resulting solid, sodium indoline-2-sulfonate monohydrate, can be isolated in high yield by filtration. mdma.ch This method is also employed in the purification of crude indole, where the crystalline sodium 2,3-dihydro-1H-indole-2-sulfonate is formed, separated, and then hydrolyzed back to pure indole. google.com
| Reactants | Reagents | Product | Yield | Reference |
| Indole | Sodium bisulfite, Ethanol, Water | Sodium 2,3-dihydro-1H-indole-2-sulfonate monohydrate | 98% | mdma.ch |
| Crude Indole | Sodium sulfite (B76179) or Potassium bisulfite, Alcohol | 2-Sodium sulfonate indoline (B122111) | Not specified | google.com |
General Synthetic Routes to Indoline and Indole Sulfonic Acids
General strategies for the synthesis of indoline and indole sulfonic acids primarily involve sulfonation reactions on pre-existing indoline or indole cores, or the introduction of the sulfonic acid group through derivatization.
The direct sulfonation of the indoline ring system can be achieved using standard sulfonating agents. For instance, dihydro-indole derivatives can be sulfonated using sulfuric acid monohydrate and oleum. google.com The position of sulfonation can be influenced by the substituents already present on the indoline ring. While direct sulfonation at the C2 position is not the most common outcome, sulfonation on the benzene (B151609) ring, particularly at the 5-position, is well-documented. A general and practical synthetic method was developed for indoline-5-sulfonic acids bearing a thiazole (B1198619) heterocycle attached to the nitrogen atom. tandfonline.com In this approach, the sulfonyl group is installed prior to the construction of the thiazole ring. tandfonline.com
Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org Typical conditions involve heating the aromatic compound with sulfuric acid. wikipedia.org
An alternative to direct sulfonation is the introduction of a sulfonic acid group through the derivatization of a functional group already present on the indoline ring. This can involve multi-step synthetic sequences. While specific examples for the C2 position of indoline are not prevalent in the literature, the general principle of converting other functional groups to sulfonic acids is a standard practice in organic synthesis.
For indole derivatives, electrochemical methods have been developed for the direct synthesis of indole sulfonic esters from indoles, inorganic sulfites, and alcohols. nih.gov Furthermore, indole acetic acid sulfonate derivatives have been synthesized, highlighting the possibility of incorporating a sulfonate group onto side chains attached to the indole nucleus. nih.gov
Adaptation of Classical Indole/Indoline Synthetic Methods
Classical methods for indole synthesis can be conceptually adapted to produce this compound, often by using modified starting materials or by incorporating subsequent reduction and functionalization steps.
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. rsc.orgtcichemicals.comwikipedia.org This reaction proceeds through a phenylhydrazone intermediate which, after protonation, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole. wikipedia.org
To apply this to a dihydroindole context, one could envision starting with precursors that lead to a non-aromatic indolenine intermediate that can be trapped or reduced. A more direct application involves the synthesis of indole-2-carboxylic acid derivatives, which are structurally similar to the target sulfonic acid. For example, optically active indoline-2-carboxylic acid can be prepared via a Fischer indole cyclization, followed by reduction of the resulting indole. google.com Valuable new synthetic intermediates, 5-chloromethyl-1H-indole-2-carboxylates, were prepared by the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, which are accessible by Fischer-type indolization. researchgate.net
| Synthesis Name | General Reactants | Catalyst/Conditions | Product Type | Reference |
| Fischer Indole Synthesis | Aryl hydrazine, Aldehyde or Ketone | Brønsted or Lewis acids | Indole | tcichemicals.comwikipedia.org |
The Madelung synthesis produces indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgquimicaorganica.org The reaction mechanism involves the formation of a benzylic carbanion that cyclizes onto the amide substituent. quimicaorganica.org While traditionally requiring harsh conditions, modifications to this synthesis have been developed. researchgate.netorganic-chemistry.org Its application to the synthesis of a 2,3-dihydroindole-2-sulfonic acid would be challenging due to the reaction conditions and the nature of the required starting materials.
The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield indole-2-carboxylic acid. wikipedia.orgresearchgate.net This method is particularly useful for preparing indole-2-carboxylic acids and their derivatives. wikipedia.orgwikipedia.org Similar to the Fischer synthesis, a subsequent reduction of the indole ring would be necessary to obtain an indoline structure.
| Synthesis Name | General Reactants | Key Steps | Product Type | Reference |
| Madelung Synthesis | N-phenylamide | Intramolecular cyclization with strong base | Indole | wikipedia.org |
| Reissert Synthesis | o-nitrotoluene, Diethyl oxalate | Condensation, Reductive cyclization | Indole-2-carboxylic acid | wikipedia.org |
Reductive Cyclization and Other Ring-Closing Methodologies
Reductive cyclization represents a significant strategy for the synthesis of the indoline scaffold. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. A common precursor for such a transformation is an ortho-substituted nitroarene. For instance, the reduction of o-nitrophenyl propargyl alcohols, followed by an acid-catalyzed Meyer-Schuster rearrangement, has been shown to yield quinoline (B57606) derivatives. organic-chemistry.orgnih.gov While not directly yielding an indoline, this methodology highlights the principle of reducing a nitro group to facilitate cyclization.
A more direct route to indolines involves the reductive cyclization of β-nitrostyrenes. However, this reaction can sometimes lead to the formation of indoles as the primary product, particularly when no substituent is present at the alpha position of the styrene, due to base-catalyzed oligo-polymerization of the starting material.
Alternative ring-closing strategies, such as ring-closing metathesis (RCM), have been employed for the synthesis of fused indole structures. researchgate.netnih.gov This powerful technique for forming cyclic olefins could theoretically be applied to precursors bearing a vinyl group and an appropriately positioned sulfonated alkene to construct the this compound ring system, although specific examples for this exact compound are not prevalent in the literature. The synthesis of N-substituted indoles has been achieved through aqueous RCM of indole precursors with N-terminal alkenes. researchgate.net
Other intramolecular cyclization approaches include the palladium-catalyzed reaction of alkynes and imines, where 2-(1-alkynyl)-N-alkylideneanilines can be converted to 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org Furthermore, iron and copper-catalyzed intramolecular aryl C-N bond formation has been used to prepare a range of functionalized indolines. nih.gov This process involves a regioselective iodination of an activated aryl ring followed by an intramolecular N-arylation.
Advanced and Green Chemistry Approaches in Dihydroindole Sulfonic Acid Synthesis
In recent years, the development of more sustainable and efficient synthetic methods has led to the exploration of advanced catalytic strategies and green chemistry principles in the synthesis of dihydroindole derivatives. These approaches aim to improve enantioselectivity, reduce waste, and utilize milder reaction conditions.
Catalytic Strategies
The asymmetric hydrogenation of indoles is a direct and atom-economical method for obtaining chiral indolines. acs.org Various transition metal catalysts, including those based on palladium, rhodium, and iridium, have been successfully employed for this transformation. chinesechemsoc.orgdocumentsdelivered.com A key development in this area is the asymmetric hydrogenation of unprotected indoles, which circumvents the need for protecting group manipulation. This is often achieved with the assistance of a Brønsted acid to activate the indole substrate. dicp.ac.cnacs.org
For instance, palladium-catalyzed asymmetric hydrogenation of unprotected indoles in the presence of a strong Brønsted acid like L-(–)-camphorsulfonic acid (L-CSA) has been shown to produce chiral indolines with high enantioselectivity. dicp.ac.cn The acid is believed to protonate the indole at the C3 position, forming an iminium ion intermediate that is more susceptible to hydrogenation. This approach is particularly relevant to the synthesis of this compound, as the acidic conditions are compatible with the sulfonic acid moiety.
Ruthenium-based catalysts have also proven effective for the asymmetric hydrogenation of unprotected indoles. Complexes such as η6-arene/N-Me-sulfonyldiamine-Ru(II) can catalyze the hydrogenation of 2-substituted indoles in weakly acidic hexafluoroisopropanol, yielding optically active indolines with excellent enantiomeric excess. acs.orgnih.gov Similarly, iridium catalysts have been developed for the asymmetric hydrogenation of a wide range of unprotected indoles, including those with aryl substituents. chinesechemsoc.org
A dynamic kinetic resolution (DKR) process, facilitated by a palladium catalyst and an acid, has been used for the asymmetric hydrogenation of racemic α-substituted indole-2-acetates, providing access to chiral indolines with vicinal stereogenic centers. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Indoles
| Catalyst System | Substrate Type | Acid Activator | Solvent | Enantiomeric Excess (ee) | Reference |
| Pd(OTFA)₂ / (R)-H₈-BINAP | Unprotected Indoles | L-(–)-camphorsulfonic acid | CH₂Cl₂–TFE | up to 96% | |
| η⁶-arene/N-Me-sulfonyldiamine-Ru(II) | 2-Substituted Unprotected Indoles | Hexafluoroisopropanol | Hexafluoroisopropanol | >99% | nih.gov |
| [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos | Unprotected Indoles | Methanesulfonic acid | CHCl₃ | up to 99% | chinesechemsoc.org |
| Palladium Catalyst | Racemic α-alkyl or aryl-substituted indole-2-acetates | Acid-assisted | Not specified | Excellent | nih.gov |
Solid acid catalysts offer significant advantages in terms of reusability, reduced corrosion, and simplified product purification. While specific applications of boron sulfonic acid in dihydroindole synthesis are not widely documented, other solid acids have been explored for related transformations.
Cellulose sulfuric acid, a bio-supported and recyclable solid acid, has been utilized as a catalyst for the synthesis of 3-substituted indoles. Although not a direct synthesis of the dihydroindole ring, its use in indole chemistry demonstrates the potential for biopolymer-based catalysts in this field.
Silica-bonded S-sulfonic acid has been employed as a recyclable catalyst for the synthesis of bis(indolyl)methanes from indoles and carbonyl compounds. This demonstrates the utility of silica-supported sulfonic acids in promoting reactions involving the indole nucleus. nih.gov The development of sulfonic acid-functionalized solid polymers from renewable resources like crude cashew nut shell liquid also presents a sustainable approach to creating heterogeneous acid catalysts for Friedel-Crafts reactions of indoles. nih.gov
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including dihydroindole derivatives. Chiral phosphoric acids and Cinchona-derived squaramides have been used to catalyze asymmetric reactions of indoles and indolinones, leading to the formation of chiral products with high enantioselectivity. nih.govnih.govrsc.org For example, the organocatalytic asymmetric α-sulfenylation of 2-substituted indolin-3-ones has been developed to produce chiral 2,2-disubstituted indole-3-ones containing a sulfur-hetero quaternary carbon stereocenter. nih.gov While not directly yielding the target sulfonic acid, these methods showcase the potential of organocatalysis in constructing chiral indoline scaffolds with sulfur-containing functional groups.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and heterocyclic compounds. acs.org Engineered enzymes, such as monoamine oxidases and imine reductases, have been used for the synthesis of chiral pyrrolidines and indolines. acs.orgnih.gov For instance, new-to-nature enzyme-catalyzed intramolecular C(sp³)–H amination via nitrene intermediates has been demonstrated for the synthesis of chiral indolines from azide (B81097) precursors. acs.orgnih.gov The biocatalytic aromatization of indolines to indoles using monoamine oxidase (MAO-N) has also been reported. acs.orgnih.gov While the direct enzymatic synthesis of this compound is not yet established, the synthesis of (S)-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through the enzymatic resolution of the racemic mixture using lipases. This suggests that biocatalytic methods could be developed for the synthesis of the analogous sulfonic acid.
Table 2: Examples of Organocatalytic and Biocatalytic Approaches to Indoline Derivatives
| Catalysis Type | Catalyst/Enzyme | Reaction Type | Product Type | Enantiomeric/Diastereomeric Selectivity | Reference |
| Organocatalysis | Cinchona-derived squaramide | Asymmetric α-sulfenylation | Chiral 2,2-disubstituted indole-3-ones | up to 99% ee | nih.gov |
| Biocatalysis | Engineered P411 variants | Intramolecular C(sp³)–H amination | Chiral indolines | up to 99:1 er | acs.orgnih.gov |
| Biocatalysis | Lipases | Enzymatic resolution | (S)-2,3-dihydro-1H-indole-2-carboxylic acid | High | |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric reaction of 3-arylindoles | Arylindolyl indolin-3-ones | Excellent ee and dr | rsc.org |
Mechanochemical and Solvent-Free Protocols
Mechanochemistry and solvent-free synthesis represent a cornerstone of green chemistry, minimizing waste and often enhancing reaction kinetics by utilizing mechanical energy or eliminating the need for conventional solvents.
Mechanochemical synthesis, typically performed using high-speed ball milling, offers a powerful solvent-free method for various organic transformations, including sulfonation. The direct sulfonation of aromatic compounds has been successfully achieved by milling arenes with solid reagents like sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) researchgate.net. This process suggests a viable route for introducing a sulfonic acid group onto an indole or indoline precursor without the use of harsh liquid acids. The reaction is believed to proceed through the in situ generation of sulfuric acid, which then acts as the sulfonating agent researchgate.net.
Solvent-free conditions are also frequently employed in conjunction with other energy sources, such as ultrasonic irradiation. For instance, the synthesis of sulfonylphthalimide has been achieved in 15 minutes with an 87% yield by reacting sulfamide (B24259) and phthalic anhydride (B1165640) under solvent-free ultrasonic conditions mdpi.com. Similarly, the synthesis of 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine reached a 91% yield under solvent-free ultrasonic irradiation, catalyzed by camphor (B46023) sulfonic acid mdpi.com. These examples highlight the potential of solvent-free protocols to efficiently construct heterocyclic structures related to the indoline framework.
The table below summarizes findings from studies on solvent-free and mechanochemical reactions for synthesizing aromatic sulfonic acids and related compounds.
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Arenes, NaHSO₄·H₂O | P₂O₅ | High-speed ball milling | Aromatic sulfonic acids | Not specified | researchgate.net |
| Sulfamide, Phthalic anhydride | Triethylamine | Ultrasound, Solvent-free, 15 min | Sulfonylphthalimide | 87% | mdpi.com |
| o-phenylenediamine, Acetophenone | Camphor sulfonic acid | Ultrasound, Solvent-free, 15 min | 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 91% | mdpi.com |
| Malononitrile, Arylaldehydes, 1,3-dimethylbarbituric acid | Sulfonic acid-functionalized ionic liquid | Solventless, 60 °C, 15-50 min | Pyrano[2,3-d]pyrimidinones | >90% | scielo.br |
Microwave and Ultrasonic Irradiation Enhancements
The application of non-conventional energy sources like microwave and ultrasonic irradiation has revolutionized synthetic organic chemistry. These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to traditional heating methods mdpi.comnih.gov.
Ultrasonic Irradiation: Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This energy input can break chemical bonds and accelerate reaction rates mdpi.com. The synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones, for example, is efficiently catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation, achieving yields of 80-92% within 1-2 hours researchgate.net. Ultrasound has also been employed to promote the synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates via radical cascade reactions nih.gov. Studies have shown that neat (solvent-free) conditions combined with ultrasonic irradiation can be significantly more effective than performing the reaction in solvents like water or ethanol, even at elevated temperatures mdpi.com.
Microwave Irradiation: Microwave-assisted synthesis uses microwave energy to heat reactants directly and efficiently. This technique is known for its ability to significantly shorten reaction times from hours to minutes and improve yields organic-chemistry.orgresearchgate.net. An efficient, two-step microwave-assisted method has been developed for the synthesis of sulfonamides directly from sulfonic acids, avoiding the need to isolate sensitive sulfonyl chloride intermediates organic-chemistry.org. This protocol has broad applicability, tolerating various aromatic and heterocyclic sulfonic acids organic-chemistry.org. Furthermore, microwave irradiation has been successfully applied to the palladium-catalyzed heterocyclization for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives, achieving a 95% yield in just one hour mdpi.com. Catalyst-free, microwave-assisted multicomponent reactions are also prominent, such as the synthesis of dihydropyrido[2,3-d]pyrimidines in DMF at 150°C in just 8 minutes nih.gov.
The following table compares conventional heating with microwave-assisted methods for relevant syntheses.
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Synthesis of Sulfonamides from Sulfonic Acids | Not specified, lower yields | 30 min total, high yields | organic-chemistry.org |
| Synthesis of Indole-2-carboxylic acid esters | Not specified, lower yields | 10 min, 88% | researchgate.net |
| Synthesis of Methyl 6-phenoxy-2-methyl-1H-indole-3-carboxylate | 3 h, 90% | 1 h, 95% | mdpi.com |
| Synthesis of Quinolines | Not specified | 20-25 min, 40-68% | nih.gov |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for synthesizing diverse heterocyclic scaffolds nih.govresearchgate.net.
The synthesis of indole-containing heterocycles is frequently achieved through MCRs. For instance, a novel approach to 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives involves a one-pot cyclocondensation of three components catalyzed by a silica-supported ionic liquid ias.ac.in. Sulfonic acid-functionalized ionic liquids are particularly effective catalysts for MCRs, often enabling reactions to proceed under mild, solvent-free conditions with easy catalyst recovery and reuse scielo.brmdpi.com. One such catalyst was used for the three-component synthesis of spiro-indoline-pyranopyrimidine derivatives under ultrasonic irradiation mdpi.com.
These reactions often proceed through a cascade of intermediate steps, such as aldol (B89426) condensation and Michael addition, to build the final complex structure in one pot nih.gov. The development of MCRs for thieno[2,3-b]indole dyes using inexpensive reagents like sulfur, acetophenones, and indoles further demonstrates the power of this strategy to create functional molecules efficiently nih.gov.
The table below provides examples of multicomponent reactions used to synthesize complex indole congeners and related heterocycles.
| Reactants (3 or more) | Catalyst | Conditions | Product Type | Yield | Reference |
| 1-Alkylindoline-2,3-diones, Malononitrile, Pyrazole/Pyrimidine derivative | Sulfonated poly-4-vinyl pyridinium | Ultrasonic irradiation | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | High | mdpi.com |
| Substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, Cyanoacetamide | Silica (B1680970) supported ionic liquid [pmim]HSO₄ SiO₂ | Not specified | Pyrido[2,3-b]indole derivatives | Not specified | ias.ac.in |
| Indoles, Acetophenones, Sulfur | Magnetic nanoparticle-supported deep eutectic solvent | DMF, 140 °C, 12 h | Thieno[2,3-b]indole dyes | High | nih.gov |
| Aromatic aldehydes, Anilines, Pyruvic acid | Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate | Solvent-free, 60 °C, 15-25 min | Trisubstituted pyrrol-2-one derivatives | 78-83% | scielo.br |
Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Indole 2 Sulfonic Acid and Analogous Structures
Reaction Pathways of the Indoline (B122111) Ring System
The indoline ring system, a saturated analog of indole (B1671886), exhibits distinct reactivity patterns. The presence of the sulfonic acid group at the 2-position in 2,3-dihydro-1H-indole-2-sulfonic acid further influences its chemical behavior.
Electrophilic and Nucleophilic Reactivity at Key Positions
The indoline nucleus is generally more susceptible to electrophilic attack than its aromatic counterpart, indole, due to the absence of a fully delocalized π-system. The nitrogen atom, with its lone pair of electrons, and the electron-rich benzene (B151609) ring are the primary sites for electrophilic substitution. The pyrrole (B145914) ring portion of indole is typically more reactive towards electrophiles than the benzene ring. researchgate.net However, in the case of the indoline structure, the reactivity is different.
Electrophilic aromatic substitution reactions on the indoline ring, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily on the benzene ring, with the amino group acting as an ortho-, para-director. The bulky sulfonic acid group at the 2-position may exert some steric hindrance, potentially favoring substitution at the para-position (C-5 or C-7).
The nitrogen atom of the indoline ring can act as a nucleophile, participating in reactions such as alkylation and acylation. bhu.ac.in However, under strongly acidic conditions, the nitrogen atom will be protonated, deactivating the ring towards electrophilic attack.
The indole side chain of tryptophan, a related structure, demonstrates nucleophilic reactivity at multiple carbon positions. nih.gov By analogy, the carbon atoms of the indoline ring in this compound, particularly C-3, could potentially exhibit nucleophilic character under certain conditions, although this is less pronounced than in the aromatic indole system. The electron-rich nature of the indole ring makes it highly reactive towards electrophiles, with the 3-position being the most common site of attack. nih.gov
Oxidation and Reduction Transformations
The indoline ring is susceptible to oxidation. Due to its electron-rich nature, indole is easily oxidized. wikipedia.org For instance, simple oxidants can selectively oxidize indole to oxindole (B195798). wikipedia.org The oxidation of indole and its derivatives can lead to various products, including indigo, isatin, and anthranilic acid, depending on the oxidant and reaction conditions. nih.gov The C2-C3 double bond of indole can be cleaved oxidatively using reagents like ozone or sodium periodate. bhu.ac.in In the context of this compound, oxidation could potentially lead to the formation of the corresponding oxindole derivative at the 3-position or cleavage of the five-membered ring.
Conversely, the indoline ring is the reduced form of indole. The reduction of the heterocyclic ring of indole can be achieved using acidic reagents such as zinc in hydrochloric acid to yield indoline. bhu.ac.inpharmaguideline.com Further reduction of the indoline ring system is less common under standard conditions.
Rearrangement and Ring Expansion Studies
The indoline skeleton can undergo various rearrangement reactions, often under acidic conditions. One notable example is the aza-semipinacol rearrangement, which has been observed in spiro-indoline derivatives. acs.orgchemrxiv.orgresearchgate.netnih.gov This type of rearrangement can lead to the formation of indolenine structures with a quaternary center at C-3. chemrxiv.orgresearchgate.netnih.gov
Another type of rearrangement reported for indolic systems is the Sommelet-Hauser rearrangement. This has been observed during cyclization reactions of certain indole derivatives. semanticscholar.org Such rearrangements involve the formation of a sulfonium (B1226848) ylide followed by a nih.govontosight.ai-sigmatropic shift. While not directly studied for this compound, the potential for such rearrangements in analogous structures suggests that the indoline ring system is capable of undergoing complex skeletal reorganizations.
Reactivity of the Sulfonic Acid Group
The sulfonic acid group (-SO3H) is a strongly acidic functional group that dictates much of the chemical reactivity of this compound.
Acidic Properties and Protonation Behavior
Sulfonic acids are known to be strong acids, significantly more acidic than their carboxylic acid counterparts. wikipedia.org Arylsulfonic acids typically have pKa values in the range of -3 to -6. ontosight.ai For comparison, p-toluenesulfonic acid has a pKa of -2.8, and methanesulfonic acid has a pKa of -1.9. wikipedia.org Therefore, this compound is expected to be a strong acid, readily donating its proton in aqueous solutions.
The high acidity of sulfonic acids is due to the stability of the resulting sulfonate anion, which is resonance-stabilized across the three oxygen atoms. libretexts.org In the context of this compound, the molecule will exist predominantly in its deprotonated (sulfonate) form under physiological pH conditions. The protonation state of the indoline nitrogen will depend on the pH of the medium.
Formation of Sulfonamide and Sulfonate Derivatives
The sulfonic acid group can be converted into various derivatives, most notably sulfonamides and sulfonate esters.
Sulfonamides are typically synthesized from sulfonyl chlorides, which can be prepared from the corresponding sulfonic acids. rsc.org However, direct methods for the conversion of sulfonic acids to sulfonamides have also been developed. One such method involves the use of triphenylphosphine (B44618) ditriflate to couple sulfonic acid salts directly with amines. nih.govacs.org Another approach utilizes cyanuric chloride and DMF for the one-pot synthesis of sulfonamides from sulfonic acids and amines. tandfonline.com These methods offer a more direct route to sulfonamide derivatives of this compound.
Sulfonate esters are another important class of derivatives. They can be formed by the reaction of a sulfonic acid with an alcohol. periodicchemistry.com However, the formation of sulfonate esters often requires forcing conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water present. enovatia.comresearchgate.net The reaction proceeds via the protonation of the alcohol by the strong sulfonic acid, followed by nucleophilic attack of the sulfonate anion. enovatia.com Sulfonate esters can also be prepared from the reaction of sulfonyl chlorides with alcohols. wikipedia.org
Mechanistic Elucidation of Key Transformations of this compound and Analogous Structures
The understanding of the chemical behavior of this compound, also known as indoline-2-sulfonic acid, and its analogs is crucial for its application in organic synthesis. Mechanistic studies, including spectroscopic analysis of intermediates and kinetic investigations, provide fundamental insights into the formation, stability, and reactivity of these compounds.
Spectroscopic Analysis of Reaction Intermediates
The reaction between indole and aqueous ethanolic sodium bisulfite yields sodium indoline-2-sulfonate, the sodium salt of this compound. This salt is a key intermediate in a synthetic sequence that allows for electrophilic substitution at the 5-position of the indole ring, a position that is typically less reactive than the 3-position in direct electrophilic attack on indole. mdma.ch Detailed spectroscopic studies have been instrumental in characterizing this intermediate and its derivatives.
Initial investigations lacked definitive spectral data to confirm the structure of the sodium indoline-2-sulfonate adduct. mdma.ch However, subsequent detailed analysis has shown that this intermediate can be isolated as a stable, white solid. mdma.chsci-hub.se Spectroscopic data for the monohydrate of sodium indoline-2-sulfonate and its N-acetylated derivative have been reported, providing clear evidence for their structures.
Infrared (IR) Spectroscopy:
In the solid state, the IR spectrum of sodium indoline-2-sulfonate monohydrate displays two distinct, relatively sharp bands in the amine region. A band at 3290 cm⁻¹ is assigned to the N-H stretching vibration of the indoline ring, while another band at 3490 cm⁻¹ corresponds to the O-H stretching of the water of hydration. mdma.chsci-hub.se The presence of the water of hydration was further confirmed by elemental analysis. mdma.ch The N-acetylated derivative, sodium 1-acetylindoline-2-sulfonate, also shows evidence of hydration in its IR spectrum, even after drying at elevated temperatures. mdma.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy has been a powerful tool in the characterization of these intermediates. The ¹H NMR spectrum of sodium indoline-2-sulfonate monohydrate in DMSO-d₆ shows a characteristic signal at 3.30 ppm, which is attributed to the protons of the water of hydration. mdma.ch This observation from the NMR spectrum, in conjunction with elemental analysis, confirms the presence of water in the crystal lattice of the isolated salt. mdma.ch
The following table summarizes the key spectroscopic data for sodium indoline-2-sulfonate monohydrate:
| Spectroscopic Technique | Feature | Assignment | Reference |
| Infrared (IR) | 3290 cm⁻¹ | N-H stretch | mdma.chsci-hub.se |
| 3490 cm⁻¹ | O-H stretch (water of hydration) | mdma.chsci-hub.se | |
| ¹H NMR (DMSO-d₆) | 3.30 ppm | H₂O (water of hydration) | mdma.ch |
These spectroscopic data provide a clear structural confirmation of the indoline-2-sulfonate adduct, which is a crucial step in understanding its subsequent reactivity.
Kinetic Studies and Reaction Rate Determination
While detailed quantitative kinetic studies on the reactions of this compound are not extensively reported in the literature, important qualitative observations regarding its stability and reactivity have been made.
The primary transformation of kinetic interest is the reversion of the indoline-2-sulfonate adduct back to indole. This retro-reaction highlights the reversible nature of the formation of the bisulfite adduct. An NMR study demonstrated the instability of sodium indoline-2-sulfonate in solution over time. mdma.ch A sample dissolved in DMSO-d₆ and maintained at approximately 35°C showed significant changes in its NMR spectrum after 16 hours. mdma.ch Over a 40-hour period, the spectra indicated a gradual reversion to indole, with the spectrum after 40 hours being virtually identical to that of indole itself. mdma.ch
This observation confirms that this compound and its salts are thermally sensitive and can undergo elimination of the sulfonic acid group to regenerate the aromatic indole system. The driving force for this reaction is the restoration of the aromaticity of the indole ring.
The following table summarizes the qualitative kinetic observations for the decomposition of sodium indoline-2-sulfonate:
| Transformation | Conditions | Observation | Spectroscopic Method | Reference |
| Reversion to Indole | DMSO-d₆ solution at ~35°C | Gradual decomposition over 40 hours | ¹H NMR | mdma.ch |
The stability of the N-acetylated derivative, sodium 1-acetylindoline-2-sulfonate, is implicitly greater, as it can be used in subsequent electrophilic substitution reactions, such as bromination, without immediate decomposition. mdma.ch The acetyl group on the nitrogen atom likely influences the electronic properties of the ring and the stability of the C-S bond.
The electrophilic substitution reactions of the sodium indoline-2-sulfonate adduct, for instance, nitration or halogenation, are synthetically useful transformations. mdma.ch While specific rate constants for these reactions have not been reported, the successful synthesis of 5-substituted indoles via this intermediate suggests that the rate of electrophilic attack on the activated benzene ring is significantly faster than the rate of reversion to indole under the reaction conditions employed. mdma.chsci-hub.se The para-directing effect of the nitrogen atom in the indoline ring governs the regioselectivity of these substitutions. mdma.ch
Further quantitative kinetic studies would be beneficial to fully elucidate the factors influencing the rates of both the formation and the decomposition of this compound, as well as the rates of its subsequent electrophilic substitution reactions. Such studies would allow for a more precise optimization of reaction conditions for the synthesis of 5-substituted indoles via this important intermediate.
Structural Diversity and Chemical Derivatization of 2,3 Dihydro 1h Indole 2 Sulfonic Acid Derivatives
N-Substitution Patterns and Their Synthetic Implications
The nitrogen atom of the indoline (B122111) ring is a primary site for introducing structural diversity. N-substitution not only modifies the steric and electronic properties of the molecule but also plays a crucial role in directing further reactions and influencing biological activity. Common N-substituents include alkyl, aryl, acyl, and sulfonyl groups.
The synthetic implications of N-substitution are significant. For instance, the introduction of an N-acyl or N-sulfonyl group can alter the electron density of the indole (B1671886) nucleus, which can be a strategic move in multi-step syntheses. The choice of the N-substituent can also impact the conformational flexibility of the indoline ring.
| Substituent Type | Example | Synthetic Implication |
| Alkyl | Methyl, Ethyl, Benzyl (B1604629) | Increases lipophilicity |
| Aryl | Phenyl | Introduces aromatic interactions |
| Acyl | Acetyl, Benzoyl | Electron-withdrawing, can be used as a protecting group |
| Sulfonyl | Tosyl, Mesyl | Strongly electron-withdrawing, enhances acidity of N-H proton |
The introduction of these substituents can be achieved through various standard synthetic methodologies, such as nucleophilic substitution reactions with alkyl halides or acylation with acid chlorides or anhydrides in the presence of a base. The choice of reaction conditions is crucial to avoid side reactions, particularly at the C-3 position, which is also nucleophilic.
Substitutions on the Aromatic Ring System
The benzene (B151609) ring of the 2,3-dihydro-1H-indole-2-sulfonic acid scaffold offers multiple positions for substitution, typically at the C-4, C-5, C-6, and C-7 positions. These substitutions are critical for fine-tuning the electronic properties and biological activity of the derivatives. Common substituents include halogens, nitro groups, alkyl chains, and alkoxy groups.
Electrophilic aromatic substitution is the most common method for introducing these groups. The directing effects of the existing amine and the sulfonic acid group, along with any N-substituent, will determine the regioselectivity of these reactions. For instance, the amino group is an ortho-, para-director, which would favor substitution at the C-5 and C-7 positions. However, the steric hindrance and the electronic effects of the entire fused ring system must be considered.
| Position | Substituent | Potential Synthetic Method |
| C-5 | Halogen (Br, Cl) | Halogenation |
| C-5 | Nitro (NO2) | Nitration |
| C-6 | Alkyl | Friedel-Crafts Alkylation |
| C-7 | Alkoxy | Not directly accessible via electrophilic substitution |
The synthesis of 5-substituted indole-2,3-diones, which can be precursors to substituted indolines, often starts from 4-substituted anilines. These are then cyclized to introduce the desired substituent at the 5-position of the indole ring. researchgate.net
Chiral Center Modifications at C-2 and C-3 Positions
The C-2 and C-3 positions of the this compound are chiral centers, offering opportunities for stereoselective modifications. The relative and absolute stereochemistry at these centers can have a profound impact on the biological activity of the molecule.
Modifications at these positions can involve the introduction of various substituents or the alteration of the existing sulfonic acid group at C-2. The development of catalytic asymmetric methods is crucial for controlling the stereochemistry of these transformations. nih.govrsc.org For instance, the enantioselective alkylation of 3-substituted indoles at the C-2 position has been a subject of intense research. researchgate.net While direct modification of the C-2 sulfonic acid group might be challenging, functionalization at the C-3 position is more common.
Recent advances have focused on the dual functionalization of indoles at both the C-2 and C-3 positions. researchgate.netnih.gov These methods often employ transition metal catalysis to achieve high levels of regio- and stereocontrol.
Spiro-Indoline and Fused Polycyclic Systems Incorporating Sulfonic Acid Moieties
The construction of spiro-indoline and fused polycyclic systems represents a significant increase in molecular complexity and offers access to novel chemical space. These rigidified structures are of great interest in medicinal chemistry as they can provide high selectivity for biological targets.
Spiro-indolines are characterized by a common carbon atom shared by the indoline ring and another ring system. The synthesis of these structures often involves cycloaddition reactions or intramolecular cyclizations. The incorporation of a sulfonic acid moiety into these complex scaffolds can be challenging but offers the potential for new pharmacological properties.
Fused polycyclic systems involve the annulation of additional rings onto the indoline framework. These systems are prevalent in natural products and often possess potent biological activities. polimi.it The synthesis of such C2,C3-fused indolines has been a long-standing goal in organic synthesis due to their presence in numerous bioactive alkaloids. polimi.itrsc.org
Scaffold Hybridization with Other Heterocyclic Systems (e.g., Dihydroquinazolinone derivatives)
Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric scaffolds to create a new molecule with potentially enhanced or novel biological activities. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.govrsc.org
Hybridizing the this compound scaffold with a dihydroquinazolinone moiety could lead to novel compounds with interesting pharmacological profiles. The synthesis of such hybrids would likely involve a multi-step sequence where one scaffold is constructed onto the other. For instance, a suitably functionalized indoline derivative could be used as a starting material for the construction of the dihydroquinazolinone ring via condensation with an anthranilamide derivative. The synthesis of dihydroquinazolinones often involves the cyclocondensation of an anthranilamide with an aldehyde or a related carbonyl compound. nih.govresearchgate.netsemanticscholar.org
Stereochemical Control and Asymmetric Synthesis in 2,3 Dihydro 1h Indole 2 Sulfonic Acid Chemistry
Enantioselective Synthetic Strategies for Chiral Dihydroindoles
Achieving enantioselectivity in the synthesis of chiral dihydroindoles is paramount for accessing single-enantiomer products. A primary strategy involves the asymmetric hydrogenation of indole (B1671886) precursors. For the analogous compound, (S)-2,3-dihydro-1H-indole-2-carboxylic acid, enantioselective synthesis can be accomplished through the hydrogenation of indole-2-carboxylic acid using a chiral catalyst. ontosight.ai Another established method is the enzymatic resolution of a racemic mixture of 2,3-dihydro-1H-indole-2-carboxylic acid, which utilizes enzymes like lipases to selectively isolate the desired enantiomer. ontosight.ai
Broader strategies applicable to the dihydroindole core include the Brønsted acid-catalyzed transfer hydrogenation. This metal-free approach uses a chiral Brønsted acid to catalyze the reduction of indole derivatives with a hydrogen source like Hantzsch dihydropyridine, producing optically active indolines with high enantioselectivity. organic-chemistry.org This method has proven effective for a range of 2-aryl-substituted 3H-indoles, achieving excellent yields and enantiomeric excesses. organic-chemistry.org Another powerful one-pot process combines intramolecular condensation, deprotection, and subsequent palladium-catalyzed asymmetric hydrogenation to convert precursors into chiral 2-substituted indolines with high enantiomeric excess (up to 96% ee). dicp.ac.cn
Diastereoselective Control in Functionalization Reactions
When a second stereocenter is introduced, typically at the C3 position, control over the relative stereochemistry (diastereoselectivity) becomes crucial. The synthesis of 2,3-disubstituted indolines can be directed to favor either cis or trans diastereomers.
A notable strategy for producing highly enantioenriched trans-2,3-disubstituted indolines involves a two-step protocol. This method utilizes the chiral ligand (-)-sparteine (B7772259) to mediate an electrophilic substitution, followed by an intramolecular nucleophilic substitution, yielding products with high enantiomeric ratios (up to 98:2 er). nih.gov
Furthermore, organocatalytic intramolecular Michael additions have been developed for the asymmetric synthesis of 2,3-disubstituted indolines. The stereochemical outcome of these reactions can be substrate-dependent. For instance, using a primary amine catalyst derived from a cinchona alkaloid, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones affords predominantly cis-2,3-disubstituted indolines. semanticscholar.org Conversely, when the substrate is changed to (E)-3-(2-(2-oxopropylamino)aryl)-1-alkylprop-2-en-1-ones, the reaction yields trans-2,3-disubstituted indolines with excellent diastereoselectivities (up to 20:1 dr) and enantioselectivities (up to 99% ee). researchgate.net
Application of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of dihydroindoles, the enantiomerically pure compound (S)-indoline-2-carboxylic acid serves as a valuable starting material for the synthesis of new chiral auxiliaries. researchgate.net For example, it has been used to synthesize 2-[(S)-indolin-2-yl]propan-2-ol and (S)-2-(2-methoxypropan-2-yl)indoline. These auxiliaries, when attached to a propanoyl group, effectively control the diastereoselectivity of enolate alkylation reactions. The alkylation of these derivatives with benzyl (B1604629) bromide or n-butyl iodide proceeds with very good yields and diastereomeric ratios. The use of lithium chloride as an additive can further enhance the diastereoselectivity, achieving a ratio as high as 99.7:0.3 in one instance. researchgate.net
The table below summarizes the results of diastereoselective alkylation using chiral auxiliaries derived from (S)-indoline-2-carboxylic acid.
| Auxiliary | Electrophile | Additive | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 2-[(S)-indolin-2-yl]propan-2-ol | Benzyl bromide | None | 98 | 96:4 |
| 2-[(S)-indolin-2-yl]propan-2-ol | Benzyl bromide | LiCl | 98 | 99.7:0.3 |
| 2-[(S)-indolin-2-yl]propan-2-ol | n-Butyl iodide | None | 86 | 81:19 |
| (S)-2-(2-methoxypropan-2-yl)indoline | Benzyl bromide | None | 96 | 95:5 |
| (S)-2-(2-methoxypropan-2-yl)indoline | n-Butyl iodide | None | 91 | 81:19 |
Beyond auxiliaries, chiral ligands play a critical role in metal-catalyzed asymmetric reactions. As mentioned previously, the diamine (-)-sparteine is an effective ligand in the asymmetric synthesis of trans-2,3-disubstituted indolines, highlighting the importance of ligand choice in controlling stereochemistry. nih.gov
Stereochemical Analysis and Chiroptical Properties
The determination of the absolute and relative stereochemistry of chiral molecules is a fundamental task in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining the stereochemical purity of products. nih.gov
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful techniques for assigning the absolute configuration of chiral molecules. The experimental CD spectrum of a newly synthesized compound can be compared with that of a known standard or with theoretical spectra calculated using quantum chemical methods. organic-chemistry.orgresearchgate.net For instance, the absolute configuration of chiral indolines produced via Brønsted acid-catalyzed hydrogenation was determined to be (S) by comparing experimental CD spectra with theoretical calculations. organic-chemistry.org While these techniques are widely applied to the broader class of chiral dihydroindoles, specific chiroptical data for 2,3-dihydro-1H-indole-2-sulfonic acid are not available in the surveyed literature.
Computational Chemistry and Theoretical Investigations on 2,3 Dihydro 1h Indole 2 Sulfonic Acid
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmdpi.com
For derivatives of the indole (B1671886) family, Density Functional Theory (DFT) is a commonly employed method to calculate these electronic properties. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the case of 2,3-dihydro-1H-indole-2-sulfonic acid, the electron density in the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the nitrogen atom of the indoline (B122111) core. Conversely, the LUMO's electron density would likely be concentrated around the electron-withdrawing sulfonic acid group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
| Parameter | Conceptual Value | Significance |
| HOMO Energy | ~ -6.0 to -7.0 eV | Corresponds to ionization potential; indicates electron-donating capability. |
| LUMO Energy | ~ -1.0 to -2.0 eV | Corresponds to electron affinity; indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com |
Note: These values are illustrative and based on typical DFT calculations for similar organic molecules. Actual values would require specific quantum chemical computations.
Prediction of Reactivity and Regioselectivity
Computational methods can predict the most probable sites for chemical reactions. Molecular Electrostatic Potential (MEP) mapping is a valuable technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map helps identify regions that are rich or deficient in electrons, corresponding to sites susceptible to electrophilic or nucleophilic attack, respectively. researchgate.net
For this compound, the MEP would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonic acid group, indicating these are prime sites for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group and the N-H proton, making them susceptible to nucleophilic attack or deprotonation.
Neutral/Intermediate Potential (Green): The benzene ring would exhibit regions of negative potential above and below the plane, typical for aromatic systems, making it reactive towards electrophiles.
This analysis allows for the prediction of regioselectivity in various chemical reactions.
Table 2: Predicted Reactive Sites of this compound
| Site | Type of Attack | Rationale |
| Sulfonic Acid Oxygens | Electrophilic | High electron density and negative electrostatic potential. |
| Aromatic Ring | Electrophilic | π-electron system is nucleophilic, with specific positions activated by the amine group. |
| Nitrogen Atom | Nucleophilic/Electrophilic | Lone pair makes it nucleophilic; can be protonated or targeted by electrophiles. |
| Sulfonic Acid Proton | Nucleophilic (Deprotonation) | Highly acidic proton due to the electron-withdrawing nature of the SO₃ group. |
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. These calculations can identify stable intermediates, locate transition state structures, and determine the activation energies required for a reaction to proceed. While specific mechanistic studies for the synthesis or reactions of this compound are not detailed in the available literature, the methodologies are well-established.
For example, the synthesis of dihydroindole derivatives often involves the reduction of an indole ring. mdpi.comclockss.org Computational studies could model this reduction by:
Calculating the energies of reactants, products, and potential intermediates.
Searching for the transition state structure connecting these species.
Calculating the activation energy barrier, which provides insight into the reaction kinetics and feasibility.
Such studies would clarify the step-by-step process, rationalize the stereochemical outcomes, and help optimize reaction conditions by identifying the rate-limiting step.
Conformational Analysis and Molecular Dynamics Simulations
Molecules often exist as an ensemble of different spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, the main source of conformational flexibility is the five-membered dihydro-pyrrole ring, which is not planar. This ring can adopt various puckered conformations, such as "envelope" or "twist" forms. The orientation of the bulky sulfonic acid group (axial vs. equatorial) significantly influences the stability of these conformers. mdpi.com
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational landscape, especially in a condensed phase where intermolecular interactions are crucial. nih.gov Ab initio MD (AIMD) combines molecular dynamics with quantum mechanical calculations to provide a highly accurate simulation of molecular motion and conformational changes. nih.gov
Table 3: Key Conformational Features of this compound
| Feature | Description | Computational Method |
| Ring Pucker | The five-membered dihydro-pyrrole ring can adopt non-planar envelope or twist conformations. | DFT Energy Minimization |
| Substituent Orientation | The sulfonic acid group at the C2 position can be in an axial or equatorial-like position relative to the ring. | DFT Energy Minimization |
| Dynamic Behavior | Interconversion between different conformers and interaction with solvent molecules. | Molecular Dynamics (MD/AIMD) |
In Silico Screening and Virtual Library Design for Scaffold Exploration
The 2,3-dihydro-1H-indole (indoline) core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. ontosight.ainih.gov this compound can serve as a valuable starting point or fragment for in silico screening and the design of virtual compound libraries.
Virtual library design involves the systematic, computer-based generation of a large set of related molecules by modifying a core scaffold at specific points. These libraries can then be screened virtually (e.g., via molecular docking) against biological targets to identify potential drug candidates. nih.gov The indoline scaffold of the title compound offers several points for chemical modification to explore the chemical space and optimize properties for a desired biological activity.
Table 4: Potential Modification Sites for Virtual Library Design
| Position | Type of Modification | Potential New Functional Groups |
| N1 (Nitrogen) | Alkylation, Acylation, Arylation | Alkyl chains, amides, aromatic rings |
| C2 (Sulfonic Acid) | Bioisosteric Replacement | Carboxylic acid, tetrazole, phosphonic acid |
| Aromatic Ring (C4-C7) | Substitution | Halogens, alkyl, alkoxy, nitro groups |
By exploring these modifications computationally, researchers can prioritize the synthesis of compounds with the highest predicted activity and best drug-like properties. nih.gov
2,3 Dihydro 1h Indole 2 Sulfonic Acid As a Chemical Scaffold and Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The indoline (B122111) scaffold is a well-established building block in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. rsc.org Its presence in numerous natural products and bioactive compounds underscores its importance. polimi.it The functionalization of the indoline ring system allows for the construction of a wide array of derivatives with diverse biological activities.
While specific documented examples of 2,3-dihydro-1H-indole-2-sulfonic acid as a direct precursor in complex syntheses are not extensively reported, the reactivity of its derivatives highlights its potential. For instance, the sodium salt of its N-acetylated form, sodium 1-acetylindoline-2-sulfonate, serves as a key intermediate. chemicalbook.commdma.ch This compound can undergo electrophilic substitution at the 5-position of the indoline ring, a position that is para to the ring nitrogen. Subsequent treatment with a base can regenerate the indole (B1671886) ring, yielding 5-substituted indoles. mdma.ch This "Indole-Indoline-Indole" synthetic sequence allows for the introduction of various functional groups onto the indole scaffold that would otherwise be difficult to achieve due to the typical reactivity of indole at the 3-position. mdma.ch
The general utility of indoline derivatives is further exemplified by (S)-indoline-2-carboxylic acid, a chiral building block used in peptide synthesis and medicinal chemistry. pcovery.com This analogue is a precursor for angiotensin-converting enzyme (ACE) inhibitors, demonstrating the value of the indoline-2-substituted scaffold in creating intricate and therapeutically relevant molecules. pcovery.com Given these precedents, this compound represents a potentially valuable, yet underexplored, starting material for accessing novel, complex molecular architectures.
Table 1: Synthetic Utility of Indoline-2-Substituted Scaffolds
| Scaffold | Synthetic Application | Resulting Complex Molecule |
|---|---|---|
| Sodium 1-acetylindoline-2-sulfonate | Intermediate in the "Indole-Indoline-Indole" sequence for electrophilic substitution. mdma.ch | 5-Bromoindole, 5-Nitroindole, 5-Cyanoindole. mdma.ch |
| (S)-Indoline-2-carboxylic acid | Chiral building block for peptide synthesis and medicinal chemistry. pcovery.com | Angiotensin-converting enzyme (ACE) inhibitors. |
| 2,3-dihydro-1H-indole | Precursor for the synthesis of functionalized tetrahydroquinolines. acs.orgnih.gov | 2-(1H-indol-3-yl)tetrahydroquinoline derivatives. acs.org |
Contribution to Compound Libraries for Chemical Biology Screening
Compound libraries are essential tools in modern drug discovery and chemical biology, providing a diverse collection of molecules for high-throughput screening to identify new bioactive agents. These libraries often contain molecules built around "privileged structures," which are scaffolds known to bind to multiple biological targets.
The indole and indoline scaffolds are widely recognized for their presence in a vast number of natural products, pharmaceuticals, and agrochemicals. derpharmachemica.com This prevalence suggests that the indoline core is a "privileged" fragment, making its derivatives desirable for inclusion in screening libraries. While there is no direct evidence from major suppliers like ChemDiv or Asinex that this compound is a component of their screening collections, the general principles of library design support its potential inclusion.
Libraries are often designed to explore new areas of chemical space. The incorporation of less common functional groups, such as sulfonic acids, onto a known privileged scaffold like indoline can lead to novel compounds with unique physicochemical properties. These properties, in turn, may result in new interactions with biological targets that are not observed with more common analogues like carboxylic acids. The synthesis of N-substituted indoline derivatives of sultams for antimicrobial screening further illustrates the interest in exploring the biological activity of indoline-based compounds. matrix-fine-chemicals.com
Exploration as a Privileged Structure in Chemical Space Expansion
The concept of a "privileged structure" refers to a molecular scaffold that is capable of providing ligands for diverse biological receptors upon modification of its functional groups. The indole and, by extension, the indoline scaffold are considered prime examples of such structures. They are found in a multitude of compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
The indoline framework's conformational rigidity and defined three-dimensional shape make it an ideal starting point for designing molecules that can selectively interact with the binding sites of proteins. By using the indoline core as a foundation, chemists can systematically add different substituents to explore the surrounding chemical space and optimize interactions with a specific biological target. This approach has been successfully used to develop inhibitors for various enzymes and modulators for receptors.
The introduction of a sulfonic acid group at the 2-position of the indoline scaffold adds a strong acidic and highly polar functional group. This has several implications for its potential as a privileged structure:
Novel Interactions: The sulfonate group can form strong hydrogen bonds and ionic interactions with complementary residues (e.g., arginine, lysine) in a protein's active site, which may not be possible with other functional groups.
Improved Physicochemical Properties: The sulfonic acid group can significantly increase the aqueous solubility of a molecule, a desirable property for potential drug candidates.
Vectorial Exploration of Chemical Space: The tetrahedral geometry of the sulfonic acid group, compared to the planar carboxylate group, allows for a different spatial arrangement of substituents, enabling the exploration of new regions of a protein's binding pocket.
Potential in Materials Science and Dye Chemistry Research
The indoline scaffold has found applications in the field of dye chemistry. A series of novel azo disperse dyes have been synthesized using indoline as a coupling component. rsc.org These dyes have been shown to impart yellow to red hues on polyethylene (B3416737) terephthalate (B1205515) (PET) and nylon fabrics, with good to excellent fastness properties. rsc.org
The incorporation of a sulfonic acid group is a common strategy in dye chemistry to enhance the water solubility of the dye molecules, which is crucial for their application in textile dyeing processes from aqueous solutions. Aromatic sulfonic acids are key intermediates in the manufacture of water-soluble dyes. mdpi.com Therefore, this compound represents a promising, albeit currently underexplored, building block for the synthesis of novel water-soluble indoline-based dyes. The combination of the chromophoric properties of the indoline azo system with the solubilizing nature of the sulfonic acid group could lead to the development of new dyes with valuable properties.
In the broader context of materials science, sulfonic acid-functionalized materials are gaining attention. For example, sulfonated graphene oxide is being explored for its catalytic and biological applications. mdpi.com The sulfonation of inorganic materials like silica (B1680970) and titania is also used to create solid acid catalysts. While the direct application of this compound in this area has not been reported, its structure suggests potential as a monomer or functional additive in the development of novel polymers or hybrid materials with tailored electronic, optical, or catalytic properties.
Table 2: Potential Applications of Sulfonated Indoline Scaffolds
| Field | Potential Application | Rationale |
|---|---|---|
| Dye Chemistry | Precursor for novel water-soluble dyes. | The indoline core can be part of a chromophore, while the sulfonic acid group imparts water solubility. rsc.orgmdpi.com |
| Materials Science | Monomer or additive for functional polymers. | The combination of a rigid heterocyclic core and a polar, acidic functional group could lead to materials with unique properties. |
| Catalysis | Component of novel catalysts. | Sulfonic acid groups are known catalytic sites; the indoline scaffold could serve as a support or directing group. |
Future Research Directions and Emerging Trends in 2,3 Dihydro 1h Indole 2 Sulfonic Acid Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemical processes is a major driver in modern organic synthesis. tandfonline.comtandfonline.com Future research on 2,3-dihydro-1H-indole-2-sulfonic acid will likely prioritize the development of synthetic methods that are environmentally benign, atom-economical, and utilize renewable resources.
Key areas of focus are expected to include:
Catalytic C-H Functionalization: Direct functionalization of the indoline (B122111) core via C-H activation is a promising strategy to avoid pre-functionalized starting materials, thereby reducing waste and synthetic steps. rsc.org Iron-catalyzed C-H alkylation of indoles has been demonstrated as a sustainable approach and could be adapted for indoline sulfonic acids. rsc.org
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. rsc.org Designing novel MCRs that incorporate the indoline sulfonic acid scaffold would be a significant advancement.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of indole (B1671886) derivatives. tandfonline.comtandfonline.com The application of this technology to the synthesis of this compound could lead to more efficient and sustainable processes.
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water, ionic liquids, or deep-eutectic solvents is a key aspect of green chemistry. researchgate.net Research into the synthesis of indoline sulfonic acids in such media will be crucial.
A comparative look at conventional versus greener synthetic approaches is presented in the table below.
| Feature | Conventional Synthesis | Green Synthesis |
| Starting Materials | Often require pre-functionalization | Utilizes readily available and simple precursors |
| Catalysts | May use stoichiometric and hazardous reagents | Employs catalytic amounts of recyclable and non-toxic catalysts |
| Solvents | Typically volatile organic compounds | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Often requires prolonged heating | Can be accelerated by microwave or ultrasound irradiation |
| Waste Generation | Generates significant amounts of byproducts | High atom economy leads to minimal waste |
Unveiling Undiscovered Reactivity Patterns and Transformations
The unique combination of a saturated heterocyclic ring and a sulfonic acid group in this compound suggests a rich and largely unexplored reactivity profile. Future investigations will likely focus on leveraging the electronic and steric properties of this molecule to discover novel chemical transformations.
Potential areas for exploration include:
Oxidative Aromatization: The indoline core can be oxidized to the corresponding indole. acs.org Investigating the controlled oxidative aromatization of this compound could provide a route to novel indole-2-sulfonic acid derivatives.
Ring-Opening Reactions: The strained five-membered ring of the indoline system could be susceptible to ring-opening reactions under specific conditions, leading to the formation of functionalized aniline (B41778) derivatives.
Reactions at the Sulfonic Acid Group: The sulfonic acid moiety can be converted into a variety of other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters. Exploring these transformations would significantly expand the chemical space accessible from this compound.
Electrophilic and Nucleophilic Substitutions: The benzene (B151609) ring of the indoline scaffold can undergo electrophilic substitution reactions, while the nitrogen atom can act as a nucleophile. A systematic study of these reactions will be essential to fully understand the compound's reactivity.
Advancements in Stereoselective Synthesis for Chiral Indoline Sulfonic Acids
The presence of a stereocenter at the C2 position of this compound makes the development of stereoselective synthetic methods a high priority. Chiral indolines are valuable building blocks in medicinal chemistry and materials science. rsc.orgacs.orgnih.govnih.govrsc.org
Future research in this area will likely involve:
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a powerful tool for the enantioselective synthesis of chiral molecules. rsc.orgnih.gov Developing catalytic asymmetric routes to enantiomerically pure (R)- and (S)-2,3-dihydro-1H-indole-2-sulfonic acid is a key objective.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. This approach could be applied to the synthesis of chiral indoline sulfonic acids.
Kinetic Resolution: The separation of a racemic mixture of this compound into its constituent enantiomers through kinetic resolution, either enzymatically or with a chiral catalyst, is another viable strategy.
A summary of potential catalytic systems for asymmetric indoline synthesis is provided below.
| Catalyst Type | Chiral Ligand/Motif | Potential Application |
| Transition Metal Catalysis | Chiral phosphines, N-heterocyclic carbenes | Asymmetric hydrogenation, C-H functionalization |
| Organocatalysis | Chiral amines, cinchona alkaloids, phosphoric acids | Michael additions, Friedel-Crafts reactions |
| Biocatalysis | Enzymes (e.g., lipases, hydrolases) | Kinetic resolution, desymmetrization |
Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthesis
The convergence of flow chemistry, automation, and artificial intelligence (AI) is set to revolutionize organic synthesis. springerprofessional.demdpi.comdurham.ac.uk These technologies offer the potential for faster, safer, and more efficient synthesis of this compound and its derivatives. nih.gov
Emerging trends in this domain include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. springerprofessional.demdpi.comdurham.ac.uk The synthesis of heterocyclic compounds, including indoles, has been successfully demonstrated in flow systems. mdpi.com
Automated Synthesis Platforms: Automated platforms can perform multi-step syntheses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.gov
Artificial Intelligence and Machine Learning: AI and machine learning algorithms are increasingly being used for retrosynthesis planning, reaction prediction, and optimization of reaction conditions. acs.orgillinois.eduarxiv.orgchemrxiv.org These tools can accelerate the discovery of novel and efficient synthetic routes to this compound.
Exploration of New Applications in Advanced Materials and Catalysis
The unique structural features of this compound suggest its potential for use in the development of advanced materials and novel catalysts.
Future research could explore the following areas:
Polymer Chemistry: Sulfonated polymers are known for their applications as ion-exchange resins, membranes for fuel cells, and filtration systems. researchgate.netresearchgate.netacs.org The incorporation of this compound as a monomer or a functionalizing agent in polymers could lead to new materials with tailored properties. researchgate.netresearchgate.net
Catalysis: Sulfonic acids are widely used as strong acid catalysts in organic synthesis. wikipedia.orgcapitalresin.com this compound could serve as a chiral Brønsted acid catalyst for asymmetric reactions. Furthermore, sulfonated materials can act as solid acid catalysts, offering advantages in terms of reusability and separation. beilstein-journals.orgmdpi.com
Coordination Chemistry: The indoline nitrogen and the sulfonic acid group can act as ligands for metal ions, suggesting the potential for creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydro-1H-indole-2-sulfonic acid, and what experimental conditions are critical for success?
- Methodology :
-
Sulfonation of indoline precursors : React 2,3-dihydro-1H-indole derivatives with sulfonating agents (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) to avoid over-sulfonation. Quench with ice-water to isolate the product .
-
Claisen rearrangement adaptation : Use allyl alcohol or similar reagents to functionalize the indoline scaffold, followed by oxidative sulfonation (e.g., H₂SO₄/SO₃ complexes) to introduce the sulfonic acid group .
-
Acid-catalyzed cyclization : Reflux indole-2-sulfonyl chloride precursors with sodium acetate in acetic acid for 3–5 hours to form crystalline products .
- Key Considerations :
-
Monitor reaction progress via TLC or HPLC to detect intermediates.
-
Purify via recrystallization (DMF/acetic acid mixtures) to remove unreacted reagents .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect acidic waste separately and neutralize with sodium bicarbonate before transferring to licensed hazardous waste facilities .
- Storage : Store in airtight containers at room temperature, away from oxidizing agents .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Analytical Workflow :
-
NMR : Use ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and sulfonic acid proton environments (broad peaks due to acidity) .
-
IR Spectroscopy : Identify S=O stretching vibrations (~1180 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .
-
X-ray Crystallography : Employ SHELX software for refinement, particularly for resolving hydrogen-bonding networks involving the sulfonic acid group .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 3.5 (CH₂), δ 7.2 (aromatic H) | |
| IR | 1180 cm⁻¹ (S=O stretch) | |
| X-ray | P21/c space group, Z=4 |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental electronic properties (e.g., acidity, solubility) of this compound?
- Troubleshooting Strategy :
- Computational Validation : Cross-check density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental pKa measurements. Adjust solvation models to account for polar solvents .
- Experimental Calibration : Perform potentiometric titrations to measure exact acidity constants and refine computational parameters .
Q. What strategies improve yield in multi-step syntheses involving sulfonation of 2,3-dihydro-1H-indole derivatives?
- Optimization Techniques :
- Temperature Control : Maintain sub-10°C conditions during sulfonation to minimize side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonic acid group incorporation .
- Workup Modifications : Use ice-cold diethyl ether for precipitation to improve purity and yield .
Q. How do sulfonic acid substituents influence crystallographic refinement of 2,3-dihydro-1H-indole derivatives?
- Crystallographic Insights :
- Hydrogen Bonding : Sulfonic acid groups often form strong O-H···O/N interactions, requiring high-resolution data (≤1.0 Å) for accurate refinement .
- Software Tools : Use SHELXL for handling acidic protons and disorder modeling. Apply restraints to sulfonate group geometry during refinement .
- Twinned Data : For crystals with twinning, employ SHELXD for structure solution and SHELXE for density modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
